2-Pyridineacetamide, |A-hydroxy-
Description
2-Pyridineacetamide derivatives are a class of compounds characterized by a pyridine ring attached to an acetamide group. Substitutions at the α-position are critical for modulating interactions with biological targets, as demonstrated by analogs like disopyramide (an antiarrhythmic drug) and metal-binding hydrazone complexes .
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-hydroxy-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6(10)5-3-1-2-4-9-5/h1-4,6,10H,(H2,8,11) |
InChI Key |
QOWNGSTZLBLLHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(pyridin-2-yl)acetamide typically involves the reaction of 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a Beckmann rearrangement to yield the desired acetamide derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
Oxidation: Formation of 2-pyridinecarboxylic acid derivatives.
Reduction: Formation of 2-hydroxy-2-(pyridin-2-yl)ethylamine.
Substitution: Formation of various substituted acetamides depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-2-(pyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-(pyridin-2-yl)acetamide is not fully understood. it is believed to interact with biological targets through hydrogen bonding and coordination with metal ions. These interactions can disrupt biological processes, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
Table 1: Key 2-Pyridineacetamide Derivatives and Their Properties
Key Observations:
Disopyramide: The α-phenyl and α-diisopropylaminoethyl groups enhance lipophilicity, facilitating membrane penetration for cardiac ion channel modulation. Its phosphate salt formulation improves solubility .
Hydrazone Complexes : The 2-hydroxybenzyliden hydrazinyl group enables metal coordination (Ni²⁺, Co²⁺), enhancing DNA intercalation and antimicrobial potency against C. albicans and A. flavus .
CB-839 : A trifluoromethoxy substituent boosts metabolic stability and target affinity, making it a clinical-stage glutaminase inhibitor .
Pharmacological and Biochemical Profiles
- Disopyramide: Binds to voltage-gated Na⁺ channels (KCNH2, KCNQ1 genes), prolonging myocardial action potentials. CYP2D6 and CYP3A4 metabolism necessitates dose adjustments in poor metabolizers .
- Hydrazone Complexes : Exhibit mixed inhibition mechanisms against bacterial/fungal strains, with Co(II) complexes showing higher efficacy than Ni(II) .
- Smooth Muscle Proliferation Inhibitors : Derivatives with branched alkyl groups demonstrate IC₅₀ values as low as 0.7 µM, attributed to enhanced cellular uptake .
Physicochemical Properties
- Solubility : Disopyramide phosphate’s aqueous solubility (1.2 mg/mL) contrasts with the lipophilic CB-839, optimized for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
